LY2623091 was developed by Eli Lilly and Company and is identified by the chemical registry number 1162264-07-4. It is categorized under non-steroidal mineralocorticoid receptor antagonists, which differ from traditional steroidal antagonists like spironolactone and eplerenone in their chemical structure and mechanisms of action .
The synthesis of LY2623091 involves a multi-step process that employs both Heck and Suzuki-Miyaura cross-coupling reactions. The synthetic route begins with the preparation of key intermediates through Heck reactions, which are followed by the formation of the dibenzoxepine ring system. The final steps utilize Suzuki-Miyaura cross-coupling to introduce specific functional groups.
LY2623091 possesses a complex molecular structure characterized by its dibenzoxepine framework. The compound exhibits significant structural similarities with other mineralocorticoid receptor antagonists, which influence its binding affinity and biological activity.
LY2623091 participates in various chemical reactions, including:
LY2623091 functions primarily by binding to mineralocorticoid receptors. This binding inhibits receptor activity, preventing translocation to the nucleus where it would typically activate the transcription of genes involved in sodium retention and blood pressure regulation.
LY2623091 exhibits several notable physical and chemical properties:
The potential applications of LY2623091 span various fields:
Table 1: Pathophysiological Consequences of MR Overactivation
Tissue | Molecular Pathways | Functional Outcomes |
---|---|---|
Kidney | ↑ TGF-β, ↑ collagen I/III, ↑ PAI-1 | Tubulointerstitial fibrosis, glomerulosclerosis, proteinuria |
Heart | ↑ NADPH oxidase, ↑ galectin-3, ↑ LOX | Myocardial fibrosis, diastolic dysfunction, arrhythmia |
Vasculature | ↑ Endothelin-1, ↓ nitric oxide bioavailability | Endothelial dysfunction, vascular remodeling, hypertension |
Immune cells | ↑ NLRP3 inflammasome, ↑ IL-1β | Macrophage infiltration, chronic inflammation |
Steroidal MRAs (spironolactone, eplerenone) revolutionized cardiorenal therapy but exhibit significant off-target interactions due to structural similarity to progesterone and testosterone. These limitations include:
Nonsteroidal MRAs were engineered to overcome these constraints through:
Table 2: Evolution of Mineralocorticoid Receptor Antagonists
Property | Steroidal MRAs | Nonsteroidal MRAs | Clinical Implications |
---|---|---|---|
Molecular Scaffold | Steroid nucleus | Heterocyclic scaffolds (e.g., dihydropyridine, benzoxazinone) | Reduced cross-reactivity with sex hormone receptors |
Selectivity for MR | Low (spironolactone: AR antagonist, PR agonist) | High (>500-fold selectivity vs GR/PR/AR) | Lower risk of gynecomastia, sexual dysfunction |
Tissue Distribution | Renal-predominant (spironolactone kidney:heart ≈ 3:1) | Balanced (finerenone kidney:heart ≈ 1:1) | Enhanced cardioprotective effects |
Therapeutic Index | Narrow (hyperkalemia dose-limiting) | Wider (preclinical TI 57-fold > eplerenone) [6] | Potential for use in advanced CKD |
LY2623091 (Eli Lilly) exemplifies the structural innovation in nonsteroidal MRAs with its dibenzo[b,e]oxepine core linked to a substituted benzimidazole-urea pharmacophore [1] [8]. Its chemical signature includes:
Mechanistically, LY2623091 functions as a competitive MR antagonist with subnanomolar binding affinity (IC₅₀ < 10 nM), inhibiting aldosterone-induced gene transcription [4]. Unique among early nonsteroidal candidates, it demonstrated CYP3A4-dependent clearance, creating potential for drug-drug interactions but allowing synergistic administration with CYP3A4 inhibitors [1]. Preclinical models indicated efficacy in refractory hypertension and proteinuric kidney disease, positioning it as a candidate for RAS-resistant conditions [1] [9].
Table 3: Molecular and Developmental Profile of LY2623091
Characteristic | Properties | Research Significance |
---|---|---|
Chemical Class | Dibenzooxepine-benzimidazole | Novel scaffold with patentable composition |
Mechanism | Competitive MR antagonism | Pure antagonist without partial agonist activity |
Metabolic Pathway | CYP3A4-dependent | Enables pharmacokinetic boosting strategies |
Solubility | 0.00666 mg/mL (predicted) | Formulation challenges for oral delivery |
logP | 4.23 (predicted) | Moderate lipophilicity supporting tissue penetration |
Development Stage | Phase II (discontinued) | Proof-of-concept for nonsteroidal chemotypes |
Clinical development progressed to Phase II trials (NCT02194465) in hypertension and CKD, but was discontinued circa 2015–2016 without public efficacy/safety disclosures [9]. Its legacy resides in validating:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9